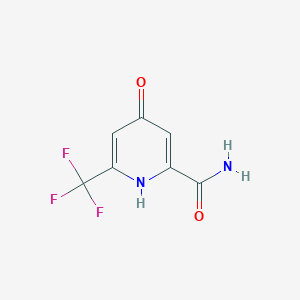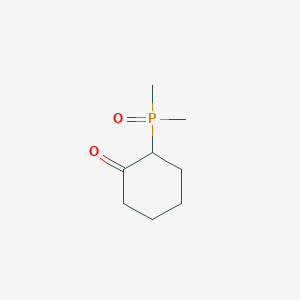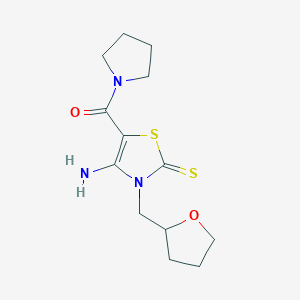![molecular formula C14H13FN4 B2713961 6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 439107-62-7](/img/structure/B2713961.png)
6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology . Numerous methods for the synthesis of pyrimidines are described . The synthesis of pyrimidines has been widely studied, thus, various reviews related to the obtention and later derivatization steps have been described in the literature .Molecular Structure Analysis
The pyrimidine ring is planar, and the phenyl group at the 2-position is almost coplanar with the plane of this ring . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
The catalyst ([H2-DABCO][ClO4]2) was used in the multicomponent synthesis of 1,3-disubstituted-5-aryl-2,7-dithioxo/dioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-ones for the reaction of aryl aldehydes with 6-amino-1,3-dimethyluracil, barbituric acid or thiobarbituric acid with urea or thiourea .Physical and Chemical Properties Analysis
The 1H NMR (400 MHz, DMSO-d6) and the 13C NMR (75 MHz, DMSO-d6) spectra were recorded on a Bruker Avance-III 300 NMR Fourier transformer spectrometer .Aplicaciones Científicas De Investigación
Antibacterial Agents
Pyrazolo[1,5-a]pyrimidines and related compounds have been synthesized and evaluated for their antibacterial activity. For example, studies have shown that certain derivatives possess significant antibacterial properties, indicating their potential use in developing new antibacterial drugs (Solankee & Patel, 2004).
Pharmacological Probes
Pyrazolo[1,5-a]pyrimidin-5-amine derivatives, such as SCH 442416, have been identified as high-affinity and selective antagonists for the human A2A adenosine receptor (AR). These compounds serve as valuable pharmacological probes for studying the A2A AR, offering insights into receptor function and potential therapeutic applications (Kumar et al., 2011).
Insecticidal and Antibacterial Potential
Cyclocondensation techniques have been applied to synthesize pyrimidine-linked pyrazole heterocyclics, which demonstrated insecticidal and antimicrobial potential. This suggests their utility in agricultural and pharmaceutical applications to control pests and bacterial infections (Deohate & Palaspagar, 2020).
Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidines have also been explored for their potential in treating Mycobacterium tuberculosis infections. Certain analogues have shown potent in vitro growth inhibition against M. tuberculosis, highlighting their promise as inhibitors of mycobacterial ATP synthase (Sutherland et al., 2022).
Anticancer and Anti-Lipoxygenase Agents
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds show promising results in inhibiting cancer cell growth and lipoxygenase activity, indicating their potential therapeutic benefits in cancer treatment and inflammation reduction (Rahmouni et al., 2016).
Mecanismo De Acción
Target of Action
The primary targets of 6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a normal feedback mechanism to protect tissues against disease or infection .
Mode of Action
This compound interacts with its targets by inhibiting their expression and activities . This results in a decrease in the production and release of chemical agents from the cells in the diseased, infected, or wounded tissue . This interaction effectively reduces the inflammatory response, thereby potentially alleviating symptoms associated with inflammation .
Biochemical Pathways
The action of this compound affects the biochemical pathways associated with the production of inflammatory mediators . By inhibiting the expression and activities of these mediators, the compound disrupts the normal inflammatory response. The downstream effects of this disruption include a reduction in the recruitment of leukocytes (white blood cells) to the site of inflammation, leading to a decrease in tissue damage and promoting the healing process .
Result of Action
The molecular and cellular effects of the action of this compound include a significant reduction in the production of inflammatory mediators . This leads to a decrease in the inflammatory response at the cellular level, reducing tissue damage and promoting healing . In addition, the compound has been reported to exhibit potent anti-inflammatory effects .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine are not fully characterized. Pyrazolo[1,5-a]pyrimidines are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyrazolo[1,5-a]pyrimidine derivative .
Cellular Effects
Some pyrazolo[1,5-a]pyrimidines have been reported to exhibit anti-inflammatory effects and antiproliferative activities . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some pyrazolo[1,5-a]pyrimidines have been reported to inhibit Aurora kinase A , which could potentially lead to changes in gene expression and enzyme activity.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Pyrazolo[1,5-a]pyrimidines are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
The transport and distribution of a compound can be influenced by factors such as transporters, binding proteins, and its localization or accumulation .
Subcellular Localization
The subcellular localization of a compound can affect its activity or function, and may be influenced by factors such as targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
6-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4/c1-8-7-12-17-9(2)13(14(16)19(12)18-8)10-3-5-11(15)6-4-10/h3-7H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXVOTLDVWCGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C(=C2N)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Bromo-2-p-tolyl-imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B2713878.png)

![4-[4-(benzyloxy)phenyl]-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2713881.png)

![1-[4-(2-Chloroacetyl)piperazin-1-yl]cyclopentane-1-carboxamide](/img/structure/B2713883.png)

![N-[(4-Methoxyphenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2713886.png)
![1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde oxime](/img/structure/B2713887.png)


![2-{[(4-fluorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2713894.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,4-dichlorophenoxy)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2713896.png)
![2-[(Z)-2-Cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2713899.png)
![N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2713900.png)
